molecular formula C13H9ClO3 B6396490 4-Chloro-2-(4-hydroxyphenyl)benzoic acid CAS No. 1261938-32-2

4-Chloro-2-(4-hydroxyphenyl)benzoic acid

Cat. No.: B6396490
CAS No.: 1261938-32-2
M. Wt: 248.66 g/mol
InChI Key: QQDURMGJTOHXGB-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-hydroxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-hydroxyphenyl group at the 2-position of the benzene ring. These derivatives are notable for their antimicrobial activity, with SS3 showing potent efficacy against Escherichia coli (gram-negative bacteria) .

The compound’s bioactivity is attributed to its functional groups: the hydroxyl group enhances solubility and hydrogen-bonding interactions, while the chloro substituent influences electronic effects and steric properties. Below, we compare this compound with structurally and functionally related analogs.

Properties

IUPAC Name

4-chloro-2-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-9-3-6-11(13(16)17)12(7-9)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDURMGJTOHXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688731
Record name 5-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-32-2
Record name 5-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

4-Chloro-2-(4-hydroxyphenyl)benzoic acid can be synthesized through a reaction between 4-hydroxybenzoic acid and chloroform. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

4-Chloro-2-(4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(4-hydroxyphenyl)benzoic acid is extensively used in scientific research due to its diverse biological activities. Some of its applications include:

    Biochemistry: It is used to study enzyme interactions and protein binding due to its ability to alter protein structures.

    Physiology: The compound’s anti-inflammatory properties make it useful in studying inflammatory pathways and immune responses.

    Medicine: Its anti-microbial and anti-cancer properties are explored for potential therapeutic applications.

    Industry: It is used in the synthesis of various chemical intermediates and as a starting material for the production of other compounds.

Mechanism of Action

The exact mechanism of action of 4-Chloro-2-(4-hydroxyphenyl)benzoic acid is not fully understood. it is believed that the compound binds to certain proteins in the body, altering their structure and function. This binding can affect various biological processes, including immune responses, metabolism, and cell signaling pathways.

Comparison with Similar Compounds

Antimicrobial Azetidinone and Thiazolidinone Derivatives

Several benzoic acid derivatives with azetidinone or thiazolidinone rings exhibit antimicrobial properties. Key examples include:

Compound Name Substituents/Modifications Biological Activity Reference
SS1: 4-[3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl]benzoic acid 4-Dimethylaminophenyl azetidinone Active against Staphylococcus aureus (gram-positive)
SS3: 4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]benzoic acid 4-Hydroxyphenyl azetidinone Potent against Escherichia coli (gram-negative)
SS5: 4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid 4-Nitrophenyl thiazolidinone Active against Candida albicans (fungal)

Key Findings :

  • The 4-hydroxyphenyl group in SS3 enhances selectivity for gram-negative bacteria, likely due to improved membrane penetration or target binding .
  • Electron-withdrawing groups (e.g., nitro in SS5) correlate with antifungal activity, whereas electron-donating groups (e.g., dimethylamino in SS1) favor gram-positive targeting.

TRPM4 Channel Inhibitors

Structurally related benzoic acid derivatives act as inhibitors of the TRPM4 ion channel, a therapeutic target in cardiovascular and cancer diseases:

Compound Name Substituents/Modifications Biological Activity Reference
CBA : 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid 2-Chlorophenoxy acetamido Blocks human TRPM4 with moderate efficacy
NBA : 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid 1-Naphthyloxy acetamido Higher lipophilicity and inhibitory potency than CBA
LBA : 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid 4-Chloro-2-methylphenoxy propanamido Improved selectivity for TRPM4 over other channels

Key Findings :

  • Lipophilicity (e.g., naphthyl in NBA) enhances membrane permeability and TRPM4 inhibition .
  • Steric bulk (e.g., methyl in LBA) improves selectivity by fitting into TRPM4’s hydrophobic binding pocket .

Hydrazone Complexes and Ester Derivatives

Other analogs with hydrazone or ester modifications show diverse applications:

Compound Name Substituents/Modifications Biological Activity Reference
4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid Dioxopentan hydrazinyl Antibacterial activity via metal chelation
Methyl 4-chloro-2-(2-chloroacetamido)benzoate Methyl ester, chloroacetamido Intermediate for prodrug synthesis

Key Findings :

  • Hydrazone complexes exhibit antibacterial activity through coordination with metal ions (e.g., Cu²⁺, Fe³⁺), disrupting microbial enzymes .
  • Esterification (e.g., methyl ester) improves compound stability and bioavailability .

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